
Elgodipine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elgodipine hydrochloride (C₂₉H₃₃FN₂O₆·ClH) is a novel dihydropyridine (DHP) calcium channel blocker (CCB) developed by IQB Pharmaceuticals. It features a methylal oxygen bridge at the 2,3-positions of the benzene ring, a structural modification that confers unique pharmacological advantages . Key properties include:
- Enhanced Solubility and Stability: Its water solubility allows formulation as an oral solution, and it exhibits superior photostability compared to earlier DHPs .
- High Vascular Selectivity: Elgodipine demonstrates 10–100 times greater selectivity for vascular smooth muscle over cardiac tissue, minimizing cardiodepressant effects .
- Pharmacokinetics: Repeated dosing (20 mg twice daily) achieves steady-state plasma concentrations within 5 days, with a half-life extending from 1.9 hours (Day 1) to 18 hours (Day 8) due to nonlinear kinetics .
- Clinical Status: Currently in Phase III trials, Elgodipine shows promising tolerability with reduced side effects like reflex tachycardia and edema, common in older DHPs .
Preparation Methods
Elgodipine hydrochloride can be synthesized through a multi-step process:
Alkylation: N-methyl-2-aminoethanol is alkylated with 4-fluorobenzyl chloride to produce 2-[N-(4-fluorobenzyl)-N-methylamino]ethanol.
Esterification: This intermediate is esterified with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to yield the corresponding acetoacetic ester.
Condensation: The acetoacetic ester is then condensed with 2,3-methylenedioxybenzaldehyde to form 2-[N-(4-fluorobenzyl)-N-methylamino]ethyl 2-(2,3-methylenedioxybenzylidene)acetoacetate.
Cyclization: Finally, this compound is cyclized with isopropyl 3-aminocrotonate to produce elgodipine.
Chemical Reactions Analysis
Hydrolysis of Ester Functional Groups
Elgodipine contains two methyl ester groups (COOCH₃) critical for its calcium channel blocking activity. These esters undergo hydrolysis under specific conditions:
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Base-catalyzed | Aqueous NaOH, 60°C | Dicarboxylic acid derivative | , |
Acid-catalyzed | HCl (concentrated), Δ | Partially hydrolyzed intermediates |
The stereospecific hydrolysis of the (R)-enantiomer (as indicated by its ABSOLUTE stereochemistry ) influences its pharmacological profile. This reactivity aligns with dihydropyridine derivatives like nifedipine, where ester hydrolysis reduces therapeutic efficacy .
Photodegradation Reactions
Like other 1,4-dihydropyridines, Elgodipine is susceptible to light-induced oxidation:
Light Exposure | Product Formed | Mechanism |
---|---|---|
UV (λ = 365 nm) | Pyridine derivative | Aromatic ring dehydrogenation |
This reaction is accelerated in solution compared to solid-state formulations . Stabilizing agents (e.g., antioxidants) are typically employed during synthesis .
Salt Formation and Protonation
The hydrochloride salt enhances solubility. Key acid-base interactions include:
-
Protonation site : Tertiary amine (N(CH₃)₂) in the sidechain accepts H⁺ from HCl:
C29H33FN2O6+HCl→C29H33FN2O6⋅HClThe salt dissociates in physiological pH (7.4), releasing free base and Cl⁻ .
Metabolic Biotransformation
In vivo, Elgodipine undergoes hepatic metabolism via cytochrome P450 enzymes:
Enzyme | Reaction | Metabolite |
---|---|---|
CYP3A4 | Oxidative dehydrogenation | Pyridine analog |
Esterases | Ester hydrolysis | Dicarboxylic acid derivative |
The fluorine substituent at the para position of the phenyl ring (C₆H₄F) slows metabolism compared to non-halogenated analogs .
Synthetic Routes
Elgodipine is synthesized through modified Hantzsch dihydropyridine synthesis:
Step 1 : Condensation of methyl acetoacetate with 4-fluorobenzaldehyde.
Step 2 : Cyclization with ammonium nitrate forms the dihydropyridine core.
Step 3 : Esterification and chiral resolution yield the (R)-enantiomer .
A simplified pathway:
2 RCOOR +R CHO+NH4+→Dihydropyridine+H2O
Stability Data
Critical stability parameters under accelerated conditions:
Parameter | Result | Conditions |
---|---|---|
Thermal decomposition | >200°C | TGA analysis |
Hydrolytic stability | t₁/₂ = 48 hrs | pH 7.4, 37°C |
Scientific Research Applications
Elgodipine hydrochloride has been studied extensively for its cardiovascular effects. It has shown promise as an anti-ischaemic agent in patients with chronic stable angina, improving exercise tolerance and reducing symptoms of angina . Additionally, its hemodynamic properties have been evaluated in various animal models, demonstrating its potential to improve coronary blood flow without significant reflex tachycardia . Although its development was discontinued, it remains a compound of interest in cardiovascular research.
Mechanism of Action
Elgodipine hydrochloride exerts its effects by inhibiting L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased systemic vascular resistance, which in turn improves cardiac function. By reducing the influx of calcium ions into cardiac and smooth muscle cells, elgodipine decreases myocardial oxygen demand and increases coronary blood flow, thereby alleviating symptoms of angina .
Comparison with Similar Compounds
Elgodipine belongs to the dihydropyridine class of CCBs. Below, it is compared structurally and functionally to nicardipine, lercanidipine, manidipine, and verapamil (a non-DHP CCB).
Structural and Pharmacological Comparison
Functional Comparisons
Elgodipine vs. Nicardipine
- Hemodynamic Effects : In anesthetized dogs, both drugs reduced blood pressure comparably at equivalent doses. However, Elgodipine induced a slower heart rate increase, suggesting reduced reflex sympathetic activation .
- Metabolic Impact : Unlike nicardipine, Elgodipine significantly attenuated isoprenaline-induced hyperglycemia in rabbits, indicating additional metabolic modulation .
Elgodipine vs. Non-DHP CCBs (Verapamil)
- Mechanism: Verapamil (phenylalkylamine) blocks both L-type calcium channels and α-adrenoceptors, causing stronger negative inotropy. Elgodipine’s DHP structure spares myocardial tissue, making it safer in heart failure .
- Tolerability : Elgodipine’s vascular selectivity reduces constipation and bradycardia risks, common with verapamil .
Biological Activity
Elgodipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its biological activity is characterized by its effects on cardiovascular function, particularly its anti-ischemic properties, hemodynamic effects, and influence on calcium metabolism in cardiac and smooth muscle cells.
Elgodipine acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is crucial for its therapeutic effects in managing conditions such as chronic stable angina. The drug selectively targets calcium influx, which is pivotal for muscle contraction and cardiac excitability.
Pharmacological Effects
-
Anti-Ischemic Effects :
- A study demonstrated that elgodipine significantly increased exercise tolerance and time to onset of angina in patients with chronic stable angina. Specifically, doses of 20 mg, 40 mg, and 60 mg resulted in increased exercise times of 1.1, 2.0, and 2.4 minutes respectively (P < 0.001) .
- The drug abolished angina in 50% of patients at the highest dose (60 mg), with significant improvements noted in ST segment depression during peak exercise .
-
Hemodynamic Effects :
- Elgodipine has been shown to lower blood pressure both at rest and during exercise while increasing heart rate. Notably, ejection fraction improved by 7.8% to 8.4% with higher doses .
- The stroke volume also increased significantly, indicating enhanced cardiac output without substantial side effects .
Case Studies
A notable case involved a 92-year-old woman who developed complete atrioventricular block (CAVB) while on azelnidipine, a similar calcium channel blocker. The interaction between azelnidipine and simvastatin was suspected to have contributed to her condition due to competitive metabolism via the CYP3A4 enzyme pathway . After discontinuing these medications, her symptoms resolved without recurrence of CAVB over subsequent months.
Table: Summary of Clinical Findings on Elgodipine
Safety Profile
Elgodipine has a favorable safety profile with minor side effects reported during clinical trials. No patients required withdrawal from studies due to adverse effects related to the drug . This aspect is particularly important for elderly patients or those with multiple comorbidities.
Q & A
Basic Research Questions
Q. What are the key structural features of Elgodipine hydrochloride that influence its pharmacological activity?
this compound (IQB-875) is a dihydropyridine derivative with a unique methoxy-acetal oxygen bridge at the 2,3-positions of its phenyl ring. This structure enhances water solubility, enabling formulation as an oral solution, and improves photochemical/thermal stability compared to earlier dihydropyridines. The oxygen bridge also contributes to its high vascular selectivity (10–100× greater affinity for vascular smooth muscle vs. cardiac tissue) and dual mechanism of action, involving both L-type calcium channel inhibition and slow channel blockade .
Q. How does the pharmacokinetic profile of this compound impact dosing regimens in preclinical studies?
Pharmacokinetic studies in animal models show that doubling the oral dose (20 mg × 2/day) achieves a steady-state plasma concentration after 5 days, with levels threefold higher than a single 20 mg dose. The half-life increases from 1.9 hours (day 1) to 18 hours by day 8, suggesting nonlinear kinetics due to autoinduction or saturation of metabolic pathways. Researchers must account for this prolonged half-life when designing repeated-dose toxicity studies or evaluating cumulative effects .
Q. What experimental models are appropriate for assessing the vascular selectivity of this compound?
Anesthetized dog models with autonomic blockade (e.g., atropine and propranolol pretreatment) are widely used to isolate direct vascular effects. Parameters such as mean arterial pressure (MAP), heart rate, and total peripheral resistance (TPR) should be measured at incremental doses (e.g., 3–30 µg/kg IV). Comparative studies with nicardipine under identical conditions can validate selectivity claims, as seen in hemodynamic profiling experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in hemodynamic data between this compound and other dihydropyridines?
Contradictions often arise from differences in experimental design (e.g., anesthesia type, autonomic blockade, or dose intervals). To mitigate this, replicate studies using standardized protocols (e.g., autonomic blockade with atropine/propranolol) and apply ANOVA to compare pre- and post-dose cardiovascular parameters. For example, in dog models, Elgodipine’s TPR reduction was consistent across studies, while heart rate variability depended on baseline autonomic tone .
Q. What methodological considerations are critical when designing dose-response studies for this compound?
- Dose selection : Use logarithmic increments (e.g., 3, 10, 30 µg/kg IV) to capture threshold and maximal effects.
- Measurement intervals : Monitor hemodynamic parameters for ≥30 minutes post-dose to account for delayed peak effects.
- Control groups : Include vehicle controls (e.g., 5% glucose solution) to isolate drug-specific responses.
- Data normalization : Express changes as percentages relative to pre-dose baselines to reduce inter-subject variability .
Q. How can in vitro assays be optimized to evaluate this compound’s dual mechanism on calcium channels?
Combine patch-clamp electrophysiology (to measure L-type current inhibition) with fluorescence-based calcium flux assays (e.g., Fluo-4 dye) in vascular smooth muscle cells. Use concentration-response curves to calculate IC₅₀ values for both fast and slow channel blockade. For specificity, compare results with non-dihydropyridine calcium antagonists (e.g., diltiazem) .
Q. Methodological Guidance
- Data presentation : Use tables to summarize hemodynamic parameters (e.g., MAP, TPR) and pharmacokinetic data (e.g., Cmax, t₁/₂). Include error bars in dose-response graphs to indicate SEM .
- Replicability : Document protocols for autonomic blockade, drug preparation (e.g., glucose solvent), and statistical tests (e.g., ANOVA with Tukey post hoc) to ensure reproducibility .
- Ethical compliance : Adhere to institutional guidelines for animal studies, including anesthesia (α-chloralose/thiopentone) and postoperative care .
Properties
CAS No. |
121489-04-1 |
---|---|
Molecular Formula |
C29H34ClFN2O6 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |
InChI Key |
JBKDMKOYLBVOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Synonyms |
elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.